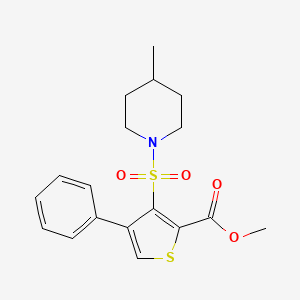
4-Cyclobutylaniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclobutylaniline hydrochloride is a chemical compound with the molecular formula C10H14ClN. It is a derivative of aniline, where the aniline ring is substituted with a cyclobutyl group at the para position. This compound is often used in various chemical research and industrial applications due to its unique structural properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclobutylaniline hydrochloride typically involves the following steps:
Cyclobutylation of Aniline: Aniline undergoes a Friedel-Crafts alkylation reaction with cyclobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 4-cyclobutylaniline.
Formation of Hydrochloride Salt: The resulting 4-cyclobutylaniline is then treated with hydrochloric acid to form this compound.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-scale Friedel-Crafts Alkylation: Using industrial reactors and precise control of temperature and reaction time.
Purification: The crude product is purified through recrystallization or other suitable methods to obtain the hydrochloride salt in high purity.
Análisis De Reacciones Químicas
4-Cyclobutylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized products.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form cyclobutyl-substituted aniline derivatives.
Substitution: It can undergo electrophilic substitution reactions, where the aniline ring can be further functionalized with different substituents.
Hydrolysis: The hydrochloride salt can be hydrolyzed to regenerate the free base, 4-cyclobutylaniline.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Lewis acids like aluminum chloride for substitution reactions.
Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 4-cyclobutylaniline .
Aplicaciones Científicas De Investigación
4-Cyclobutylaniline hydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Cyclobutylaniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use. Research is ongoing to elucidate the detailed mechanisms by which this compound exerts its effects .
Comparación Con Compuestos Similares
4-Cyclobutylaniline hydrochloride can be compared with other similar compounds such as:
4-Cyclohexylaniline hydrochloride: Similar structure but with a cyclohexyl group instead of a cyclobutyl group.
4-Cyclopentylaniline hydrochloride: Similar structure but with a cyclopentyl group.
4-Methylcyclobutylaniline hydrochloride: Similar structure but with a methyl group on the cyclobutyl ring.
The uniqueness of this compound lies in its specific cyclobutyl substitution, which imparts distinct chemical and physical properties compared to its analogs .
Propiedades
IUPAC Name |
4-cyclobutylaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c11-10-6-4-9(5-7-10)8-2-1-3-8;/h4-8H,1-3,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJKWAUBUWCSFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC=C(C=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-Ethyl-3-methyl-3-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]azetidin-2-one](/img/structure/B2432306.png)
![3-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2432307.png)




![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-fluorophenyl)methanone](/img/structure/B2432314.png)

![Methyl 2-{[(4-ethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2432316.png)

![1-(2-methylbenzyl)-3-((4-(4-methylpiperidine-1-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2432320.png)
![4-[(6-Piperazin-1-ylpyridin-3-yl)sulfonyl]morpholine](/img/structure/B2432321.png)

![1-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-phenylpiperazine](/img/structure/B2432327.png)
